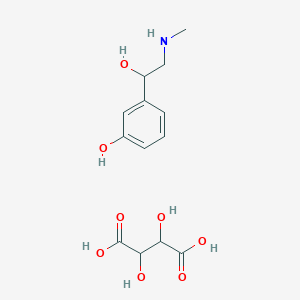

フェニレフリン酒石酸塩

概要

説明

フェニレフリン ビタラートは、α1アドレナリン受容体作動薬であるフェニレフリンの塩形です。鼻充血剤、散瞳剤、血管収縮剤として一般的に使用されています。フェニレフリン ビタラートは、血管を収縮させることで、鼻腔の腫れや充血を軽減することが知られています。 また、低血圧患者の血圧上昇や眼科検査での瞳孔散大にも使用されます .

科学的研究の応用

Phenylephrine bitartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.

Medicine: Widely used in the development of decongestants, vasopressors, and mydriatic agents.

Industry: Utilized in the formulation of over-the-counter medications for nasal congestion and hypotension

作用機序

フェニレフリン ビタラートは、α1アドレナリン受容体を刺激することにより効果を発揮し、血管収縮を引き起こします。この作用により、鼻腔への血流が減少し、腫れや充血が軽減されます。眼では、瞳孔を広げる筋肉を収縮させることで、瞳孔が散大します。 循環器系では、血管を収縮させることで血圧を上昇させます .

生化学分析

Biochemical Properties

Phenylephrine bitartrate interacts with alpha-1 adrenergic receptors . These receptors are proteins that play a crucial role in the biochemical reactions initiated by Phenylephrine bitartrate. When Phenylephrine bitartrate binds to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure .

Cellular Effects

Phenylephrine bitartrate influences cell function by interacting with alpha-1 adrenergic receptors on the cell surface . This interaction triggers intracellular signaling pathways that lead to vasoconstriction . It can also impact gene expression related to these pathways .

Molecular Mechanism

Phenylephrine bitartrate exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding activates the receptor, triggering a cascade of intracellular events that ultimately lead to vasoconstriction .

Metabolic Pathways

Phenylephrine bitartrate is involved in the adrenergic signaling pathway . It interacts with alpha-1 adrenergic receptors, which are enzymes that play a key role in this pathway .

Subcellular Localization

The subcellular localization of Phenylephrine bitartrate is likely extracellular, as it interacts with cell surface receptors

準備方法

合成経路と反応条件

フェニレフリン ビタラートは、フェニレフリンと酒石酸を反応させることで合成されます。このプロセスには、次の手順が含まれます。

工業生産方法

工業的な環境では、フェニレフリン ビタラートは、温度、pH、反応物質の濃度を正確に制御できる大型反応器で生産されます。 その後、結晶化およびろ過プロセスによって精製され、所望の純度と品質が得られます .

化学反応の分析

反応の種類

フェニレフリン ビタラートは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: フェニレフリンは酸化されてキノン誘導体を形成します。

還元: フェニレフリンの還元は、ジヒドロキシ誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノン誘導体。

還元: ジヒドロキシ誘導体。

置換: さまざまな置換フェニレフリン誘導体.

科学研究への応用

フェニレフリン ビタラートは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: アドレナリン受容体とシグナル伝達経路に関する研究で使用されます。

医学: 鼻充血剤、血管収縮剤、散瞳剤の開発に広く使用されています。

類似化合物との比較

フェニレフリン ビタラートは、しばしば他のα1アドレナリン受容体作動薬と比較されます。例えば、

プソイドエフェドリン: 別の一般的な鼻充血剤ですが、作用機序と副作用プロファイルが異なります。

オキシメタゾリン: 作用時間が長い鼻充血剤です。

ナファゾリン: 主に血管収縮作用のため、眼科用溶液に使用されます

フェニレフリン ビタラートは、特定の受容体選択性と、医療分野と工業分野の両方における幅広い用途において独自です。

特性

IUPAC Name |

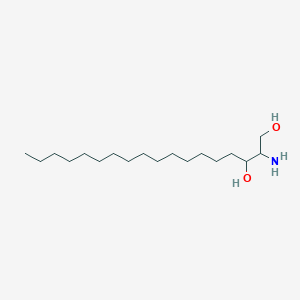

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKOTKKHHYKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627790 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-58-7, 17162-39-9 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Phenylephrine Bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?

A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)